molecular formula C26H23NO5 B13466328 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Cat. No.: B13466328
M. Wt: 429.5 g/mol
InChI Key: ZRNHRAPCGXLTNK-UHFFFAOYSA-N
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Description

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a complex organic compound with a molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroquinoline moiety, and an acetic acid functional group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid typically involves multiple steps One common method starts with the protection of the amine group in the tetrahydroquinoline using the Fmoc groupThe reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the multiple steps required for its synthesis. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities during peptide synthesis, preventing unwanted side reactions. The tetrahydroquinoline moiety can interact with biological targets, potentially modulating their activity. The acetic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid apart from similar compounds is its unique combination of the Fmoc group, tetrahydroquinoline moiety, and acetic acid functionality. This combination provides a versatile scaffold for various chemical modifications and applications in different fields of research .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)16-31-18-11-12-24-17(14-18)6-5-13-27(24)26(30)32-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-12,14,23H,5-6,13,15-16H2,(H,28,29)

InChI Key

ZRNHRAPCGXLTNK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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